Naphthol AS-MX phosphate disodium salt nonahydrate

Vue d'ensemble

Description

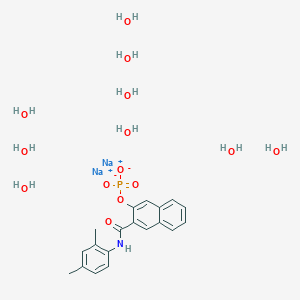

Naphthol AS-MX phosphate disodium salt nonahydrate is a chemical compound with the empirical formula C19H16NNa2O5P · 9H2O and a molecular weight of 577.42 g/mol . It is commonly used as a substrate for the histochemical demonstration of alkaline phosphatase activities . This compound is particularly valuable in the fields of histology and hematology due to its ability to act as a staining reagent .

Méthodes De Préparation

The synthesis of Naphthol AS-MX phosphate disodium salt nonahydrate involves the reaction of naphthol AS-MX with phosphoric acid in the presence of sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve large-scale synthesis using automated equipment to maintain consistency and efficiency .

Analyse Des Réactions Chimiques

Hydrolysis by Phosphatase Enzymes

The compound acts as a substrate for acid phosphatase (ACP) and alkaline phosphatase (ALP) , undergoing enzymatic hydrolysis to release naphthol AS-MX and inorganic phosphate . This reaction is pH-dependent:

-

Alkaline conditions (pH 9.8–10.5) : Optimal for ALP, producing naphthol AS-MX with fluorescence excitation/emission at 388/512 nm .

-

Acidic conditions (pH 4.5–5.5) : Favors ACP activity, yielding the same product but with reduced fluorescence intensity .

Reaction Equation:

Diazonium Salt Coupling Reactions

The liberated naphthol AS-MX reacts with diazonium salts (e.g., Fast Red Violet LB) to form insoluble, colored azo dyes. This reaction is pivotal in histochemical staining :

| Reagent | Product Color | Detection Method |

|---|---|---|

| Fast Red Violet LB | Red-purple | Visible light microscopy |

| Hexazonium p-rosanilin | Bright red | Spectrophotometry (520 nm) |

| Fast Blue BB | Blue | Fluorescence microscopy |

Conditions :

Enzyme Specificity and Inhibitors

The hydrolysis reaction is enzyme-specific and sensitive to inhibitors:

| Parameter | Acid Phosphatase (ACP) | Alkaline Phosphatase (ALP) |

|---|---|---|

| Optimal pH | 4.5–5.5 | 9.8–10.5 |

| Inhibitors | Sodium fluoride (10 mM) | Levamisole (1–5 mM) |

| Thermal Stability | Stable at 37°C | Denatures above 60°C |

Inhibition studies using sodium fluoride (ACP) or levamisole (ALP) confirm enzyme specificity in mixed samples .

Fluorometric Alkaline Phosphatase Assay

-

Sensitivity : Detects ALP activity at concentrations as low as 0.1 U/L in serum .

-

Linearity : Linear response range of 0.1–50 U/L (R² > 0.99) .

-

Interference : Unaffected by bilirubin (<20 mg/dL) or hemoglobin (<5 g/L) .

Histochemical Localization

-

Tissue Sections : Used to map ALP/ACP activity in bone, liver, and kidney tissues .

-

Cell Cultures : Visualizes osteoblast differentiation via ALP activity .

Stability and Storage Considerations

Applications De Recherche Scientifique

Naphthol AS-MX phosphate disodium salt is a chemical compound with the molecular formula C19H18NO5PNa2 and a molecular weight of 415.29 g/mol. It is commonly used as a substrate in histochemical demonstrations of acid and alkaline phosphatase activities. The compound is soluble in water .

Scientific Research Applications

Naphthol AS-MX phosphate disodium salt has a wide range of applications in scientific research:

- Histochemistry It is used as a substrate for demonstrating acid and alkaline phosphatase activities in tissue sections.

- Diagnostic Assays It is employed in diagnostic kits for detecting phosphatase activity in clinical samples.

- Biological Research It is utilized in studies involving enzyme kinetics and localization of phosphatase activity in cells and tissues.

- Industrial Applications It is applied in the development of staining reagents and diagnostic tools for various biochemical assays.

- Dyes and Pigments It serves as an important intermediate in the production of azo dyes, which are used in textiles and printing inks . Its vibrant colors and stability make it a preferred choice in the dye industry .

- Biological Staining In histology and microbiology, it is used as a staining agent to enhance the visibility of cellular structures under a microscope, aiding researchers in the study of tissues and microorganisms .

- Pharmaceuticals The compound has applications in drug formulation, particularly in the development of certain medications where it acts as a stabilizer or a carrier for active ingredients, improving their efficacy .

- Environmental Analysis It is utilized in analytical chemistry for detecting and quantifying pollutants in water and soil samples, helping researchers monitor environmental health and safety .

- Cosmetic Industry Naphthol AS-MX phosphate disodium salt is also found in cosmetic formulations, where it is valued for its ability to impart color and enhance product stability, making it a popular choice among manufacturers .

Case Studies

- Fluorometric Assay for Alkaline Phosphatase A study described a highly sensitive fluorometric method utilizing this compound to assay total alkaline phosphatase activity. The optimal conditions for this assay were established at pH 9.8 with significant sensitivity noted at low serum concentrations.

- Impact on Osteoblasts and Osteoclasts In vitro studies have explored the effects of Naphthol AS-MX phosphate on human osteoblasts and osteoclasts, highlighting its role in bone metabolism regulation. The compound was used to assess alkaline phosphatase activity, a marker for osteogenic differentiation, showcasing its relevance in understanding bone health.

- Alkaline Phosphatase Substrate Naphthol AS-MX phosphate has been used as a substrate for alkaline phosphatase in human osteoblasts and mouse embryonic stem cells .

Mécanisme D'action

The mechanism of action of Naphthol AS-MX phosphate disodium salt nonahydrate involves its interaction with alkaline phosphatase enzymes. When used as a substrate, it is hydrolyzed by the enzyme to produce a colored product, which can be visualized under a microscope. This reaction is crucial for the histochemical detection of enzyme activity in various biological samples .

Comparaison Avec Des Composés Similaires

Naphthol AS-MX phosphate disodium salt nonahydrate can be compared with other similar compounds such as:

- Naphthol AS-GR phosphate disodium salt

- Naphthol AS phosphate disodium salt

- Naphthol AS-BI phosphate disodium salt hydrate

These compounds share similar applications in histology and hematology but differ in their chemical structures and specific staining properties. This compound is unique due to its specific interaction with alkaline phosphatase and its high solubility in water .

Activité Biologique

Naphthol AS-MX phosphate disodium salt nonahydrate (CAS 96189-12-7) is a compound widely utilized in biochemical research, particularly as a substrate for phosphatases. This article explores its biological activity, mechanism of action, applications in research, and relevant case studies.

Naphthol AS-MX phosphate disodium salt is characterized by its chemical formula and a molecular weight of approximately 396.31 g/mol. It is soluble in water, with a solubility of about 100 mg/mL, and is typically stored at -20°C to maintain stability . The compound appears as a white to off-white powder and exhibits a faint yellow color when dissolved.

Target Enzymes

The primary targets of Naphthol AS-MX phosphate disodium salt are:

- Acid Phosphatase (ACP)

- Tissue Non-Specific Alkaline Phosphatase (TNAP)

Mode of Action

The compound acts as a substrate for these enzymes, undergoing hydrolysis to release naphthol AS-MX. This reaction is crucial for visualizing enzyme activity through the formation of colored azo dyes when naphthol reacts with diazonium salts .

Biochemical Pathways

The hydrolysis catalyzed by ACP and TNAP significantly impacts phosphatase pathways, influencing cellular processes such as signal transduction and gene expression by modulating protein phosphorylation states .

Cellular Impact

Naphthol AS-MX phosphate disodium salt affects various cellular functions by serving as a substrate for phosphatases. It plays a role in dephosphorylation reactions that are critical for cellular signaling and metabolism .

Dosage Effects in Animal Models

Studies indicate that low doses of the compound effectively facilitate phosphatase activity without adverse effects. However, at higher concentrations, it may inhibit enzyme activity and disrupt cellular processes .

Research Applications

Naphthol AS-MX phosphate disodium salt has diverse applications in scientific research:

- Histochemistry : Used to demonstrate acid and alkaline phosphatase activities in tissue sections.

- Diagnostic Assays : Employed in kits for detecting phosphatase activity in clinical samples.

- Biological Research : Utilized in studies involving enzyme kinetics and localization of phosphatase activity .

- Industrial Applications : Applied in the development of staining reagents and diagnostic tools for biochemical assays .

Fluorescent Microscopy Techniques

A study developed fluorescent microscopy techniques to visualize acid phosphatase activity using Naphthol AS-MX phosphate. This method enhanced the ability to observe enzyme activity in living cells, demonstrating the compound's utility in real-time biological imaging .

Enzyme Activity Assays

In various enzyme activity assays, Naphthol AS-MX phosphate has been shown to provide quantitative measurements of phosphatase activities. The fluorescence emitted upon hydrolysis serves as a reliable marker for enzyme function, making it valuable for both research and clinical diagnostics .

Summary of Findings

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 396.31 g/mol |

| Solubility | 100 mg/mL in water |

| Primary Targets | Acid Phosphatase, Alkaline Phosphatase |

| Applications | Histochemistry, Diagnostic Assays, Biological Research |

| Dosage Effects | Low doses promote enzyme activity; high doses may inhibit |

Propriétés

IUPAC Name |

disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO5P.2Na.9H2O/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;;;;;;;;;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;;9*1H2/q;2*+1;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMAPHRVLCZBIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NNa2O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584936 | |

| Record name | Sodium 3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-52-8 | |

| Record name | Sodium 3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl phosphate--water (2/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.